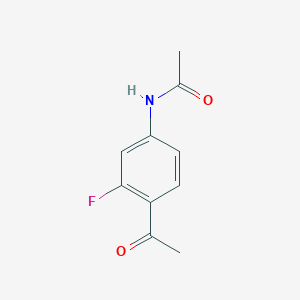

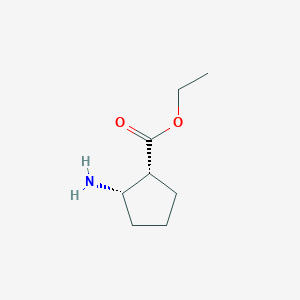

Ethyl cis-2-Aminocyclopentanecarboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl cis-2-Aminocyclopentanecarboxylate involves several key steps, beginning with the preparation of alicyclic ethyl 2-amino-1-carboxylates and their subsequent reaction with thiophosgene to produce cis- and trans-isomers. The cis-isothiocyanato compound undergoes ring closure with amines, resulting in various substituted products, while the trans isomer shows different reactivity, leading to carboxamide or thiourea ester derivatives (Palkó et al., 2000).

Molecular Structure Analysis

The molecular structure of ethyl cis-2-Aminocyclopentanecarboxylate and its derivatives has been characterized using techniques such as X-ray crystallography, revealing zwitterionic forms and strong hydrogen bonding in the solid state for the cis isomer. These structural insights are crucial for understanding the compound's reactivity and properties (Curry et al., 1993).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Drug Research

- Summary of the Application : Ethyl cis-2-Aminocyclopentanecarboxylate is used in the preparation of enantiomeric 5–8-membered carbocyclic β-amino acid derivatives . These derivatives have gained interest due to their utility in synthetic chemistry and drug research .

- Methods of Application or Experimental Procedures : The Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters was carried out in green organic media, under solvent-free and ball-milling conditions . The preparative-scale resolutions of β-amino esters were performed in t BuOMe at 65 °C .

- Results or Outcomes : The unreacted β-amino ester enantiomers (1 R ,2 S) and product β-amino acid enantiomers (1 S ,2 R) were obtained with modest to excellent enantiomeric excess ( ee) values ( ees > 62% and eep > 96%) and in good chemical yields (>25%) in one or two steps . The enantiomers were easily separated by organic solvent/H 2 O extraction .

Enantioselective Hydrolysis

- Summary of the Application : Ethyl cis-2-Aminocyclopentanecarboxylate is used in the enantioselective hydrolysis of various carbocyclic β-amino esters . This process is important for the preparation of enantiomeric carbocyclic β-amino acids .

- Methods of Application or Experimental Procedures : The optimal conditions for enantioselective hydrolysis of ethyl cis 2-aminocyclopentanecarboxylate and other similar compounds were determined through a set of preliminary experiments .

- Results or Outcomes : The process resulted in the production of enantiomeric carbocyclic β-amino acids with high enantioselectivity .

Preparation of Modified Peptides and Foldameric Structures

- Summary of the Application : Ethyl cis-2-Aminocyclopentanecarboxylate can be used as a building block for the synthesis of modified peptides and self-organizing foldameric structures . These structures have increased activity and stability .

- Methods of Application or Experimental Procedures : The specific methods of application for this use are not detailed in the source, but it would involve synthetic chemistry techniques .

- Results or Outcomes : The outcome of this application is the creation of modified peptides and foldameric structures with increased activity and stability .

Antifungal Activity

- Summary of the Application : Ethyl cis-2-Aminocyclopentanecarboxylate is used in the synthesis of compounds with antifungal activity . This is important in the development of new antifungal drugs .

- Methods of Application or Experimental Procedures : The specific methods of application for this use are not detailed in the source, but it would involve synthetic chemistry techniques .

- Results or Outcomes : The outcome of this application is the creation of compounds with antifungal activity .

Analytical Chemistry

- Summary of the Application : Ethyl cis-2-Aminocyclopentanecarboxylate can be analyzed using various analytical techniques such as NMR, HPLC, LC-MS, UPLC & more .

- Methods of Application or Experimental Procedures : The compound is subjected to these analytical techniques to determine its purity, structure, and other properties .

- Results or Outcomes : The results of these analyses provide valuable information about the compound, which can be used in further research and applications .

Safety And Hazards

Zukünftige Richtungen

The future directions for the use of Ethyl cis-2-Aminocyclopentanecarboxylate could involve its use in the synthesis of modified peptides and self-organizing foldameric structures with increased activity and stability . The compound could also be used in the development of green strategies for the preparation of enantiomeric carbocyclic β-amino acid derivatives .

Eigenschaften

IUPAC Name |

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

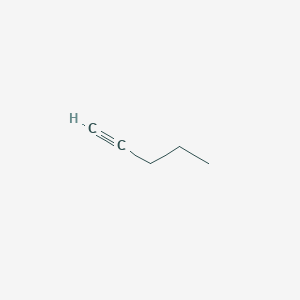

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)

![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)

![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)